molecular formula C6H12N2S B1417337 (Cyclobutylmethyl)thiourea CAS No. 1095505-12-6

(Cyclobutylmethyl)thiourea

Cat. No.: B1417337
CAS No.: 1095505-12-6
M. Wt: 144.24 g/mol
InChI Key: PPCXHDOVGOVRBQ-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)thiourea: is an organosulfur compound characterized by the presence of a thiourea group attached to a cyclobutylmethyl moiety. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and other industrial processes. This compound, in particular, has garnered attention due to its potential utility in various scientific research areas.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of cyclobutylmethylamine with thiocarbonyl chloride under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

(Cyclobutylmethyl)thiourea: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions with various reagents.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halides are commonly used. Reaction conditions may vary based on the desired product.

  • Major Products Formed: The major products include oxidized derivatives, reduced amines, and substituted compounds.

Scientific Research Applications

(Cyclobutylmethyl)thiourea: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

  • Medicine: Research has explored its use in pharmaceuticals, particularly in the development of drugs targeting specific diseases.

  • Industry: It finds applications in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (Cyclobutylmethyl)thiourea exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors, leading to biological effects.

  • Pathways Involved: The specific pathways depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

(Cyclobutylmethyl)thiourea: can be compared with other thiourea derivatives:

  • Similar Compounds: Other thioureas, such as phenylthiourea and ethylthiourea, share structural similarities.

  • Uniqueness: The cyclobutylmethyl group imparts unique chemical and physical properties to the compound, distinguishing it from other thioureas.

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Properties

IUPAC Name

cyclobutylmethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCXHDOVGOVRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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